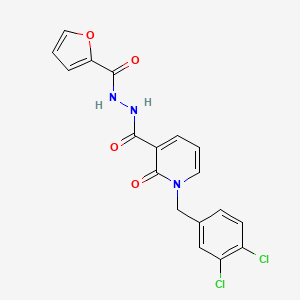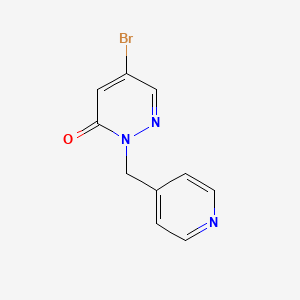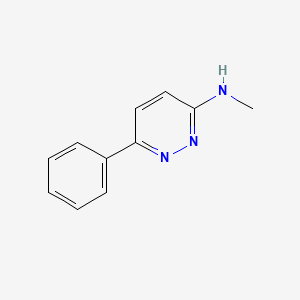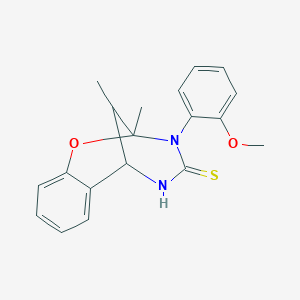
N2-(3,4-dimethoxyphenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography . The molecular geometry and vibrational frequencies can be calculated using computational methods like Density Functional Theory (DFT) .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. Spectroscopic techniques like NMR, IR, and UV-Vis can be used to study the compound’s chemical properties .Aplicaciones Científicas De Investigación
Antimicrobial and Larvicidal Activities
- Research on triazole derivatives, including those with morpholine components, demonstrates significant antimicrobial and larvicidal activities. These compounds have been synthesized and tested against various microorganisms, showing good to moderate activities, which indicates their potential as agents in combating microbial infections and controlling mosquito populations responsible for diseases like malaria (Bektaş et al., 2007); (Gorle et al., 2016).
Structural and Chemical Characterization
- The study of the crystal structures of triazine derivatives reveals their conformational properties and interactions, such as hydrogen bonding, which are critical for designing compounds with desired physical and chemical properties. These insights are essential for the development of new materials and pharmaceuticals (Fridman et al., 2003).
Environmental Applications
- Triazine derivatives have been explored for environmental applications, such as the removal of pesticides from wastewater. Studies demonstrate the effectiveness of certain triazine-based compounds in adsorbing and eliminating harmful chemicals from water, showcasing their potential in environmental cleanup and protection (Boudesocque et al., 2008).
Sensory and Biological Applications
- Rhenium(I) polypyridine complexes functionalized with diaminoaromatic moieties, including structures similar to triazine derivatives, have been developed as phosphorescent sensors for detecting nitric oxide (NO), a molecule of significant interest in biological and medical research. These complexes offer a novel approach for NO sensing, with potential applications in studying cellular signaling and oxidative stress (Choi et al., 2013).
Synthetic Methodologies
- The synthesis of triazine derivatives involves innovative methodologies that enable the creation of a variety of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. These synthetic approaches are crucial for expanding the chemical diversity and functional properties of triazine-based compounds (Matlock et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-N-(3,4-dimethoxyphenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-4-16-5-7-17(8-6-16)24-21-26-22(28-23(27-21)29-11-13-32-14-12-29)25-18-9-10-19(30-2)20(15-18)31-3/h5-10,15H,4,11-14H2,1-3H3,(H2,24,25,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFCEVUPORTJSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2409189.png)

![4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2409191.png)





![5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2409201.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2409202.png)